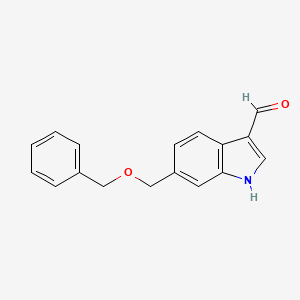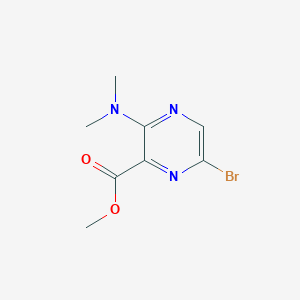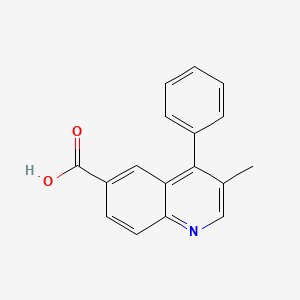
6-Benzyloxymethyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a benzyloxymethyl group at the 6-position and a carbaldehyde group at the 3-position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-benzyloxymethylindole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis but optimized for yield and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyloxymethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Benzyloxymethyl-1H-indole-3-carboxylic acid.
Reduction: 6-Benzyloxymethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Benzyloxymethyl-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the benzyloxymethyl group, making it less lipophilic and potentially less bioavailable.
6-Methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group instead of a benzyloxymethyl group, which may affect its reactivity and biological activity.
Uniqueness
6-Benzyloxymethyl-1H-indole-3-carbaldehyde is unique due to the presence of the benzyloxymethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
887575-94-2 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
6-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c19-10-15-9-18-17-8-14(6-7-16(15)17)12-20-11-13-4-2-1-3-5-13/h1-10,18H,11-12H2 |
InChI-Schlüssel |
MFWKYGZJWHTLSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2=CC3=C(C=C2)C(=CN3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)




![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)

![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)





